molecular formula C17H16FNO2 B3847817 3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

Cat. No.: B3847817
M. Wt: 285.31 g/mol
InChI Key: ADNYJSVQZTVUSS-PKNBQFBNSA-N
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Description

3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with acetone in the presence of a base to form the intermediate chalcone. This intermediate is then reacted with 4,6-dimethyl-2-pyridone under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can introduce different halogen atoms into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-3-(4-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
  • 3-[(2E)-3-(3-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

Uniqueness

3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-[(E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-10-8-12(3)19-17(21)15(10)16(20)11(2)9-13-6-4-5-7-14(13)18/h4-9H,1-3H3,(H,19,21)/b11-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNYJSVQZTVUSS-PKNBQFBNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)C(=CC2=CC=CC=C2F)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)N1)C(=O)/C(=C/C2=CC=CC=C2F)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670912
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
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3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
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3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
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3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
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3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one
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3-[(2E)-3-(2-fluorophenyl)-2-methylprop-2-enoyl]-4,6-dimethylpyridin-2(1H)-one

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